N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide
Uniqueness
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is unique due to its specific structural features, such as the combination of a triazine ring with a chlorophenyl group and a propanamide moiety
Properties
Molecular Formula |
C18H15ClN4O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(17(24)21-15-9-7-14(19)8-10-15)23-18(25)22-16(11-20-23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) |
InChI Key |
YEWJRXWRKQEOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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